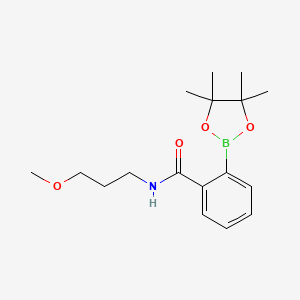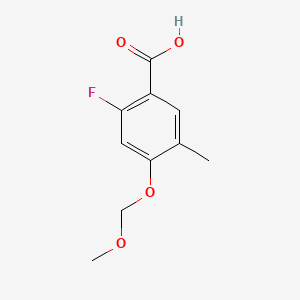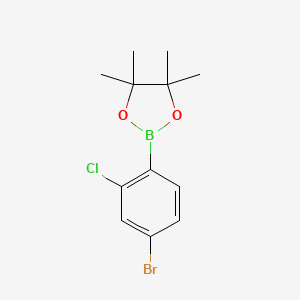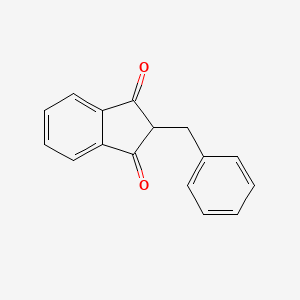
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- is a chemical compound known for its unique structure and reactivity It belongs to the class of indene derivatives, which are characterized by a fused ring system containing both benzene and cyclopentene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalytic systems and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. For example, the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I) catalyzed direct carbon–carbon bond cleavage has been reported as an effective method .
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include functionalized indene derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,2,3-trione: Another indene derivative with similar reactivity.
2-Benzylidene-1H-indene-1,3(2H)-dione: Shares structural similarities and undergoes comparable reactions.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
890-44-8 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-benzylindene-1,3-dione |
InChI |
InChI=1S/C16H12O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI Key |
KVHFJEUMWZBAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


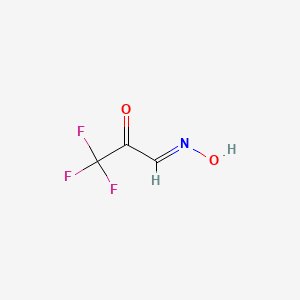
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
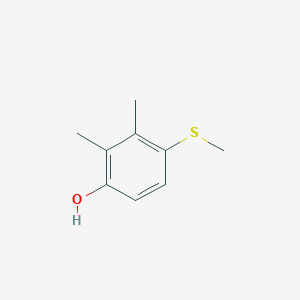
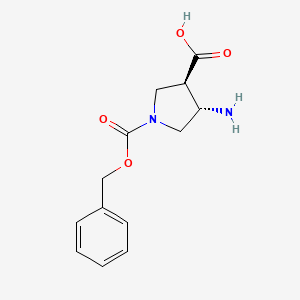
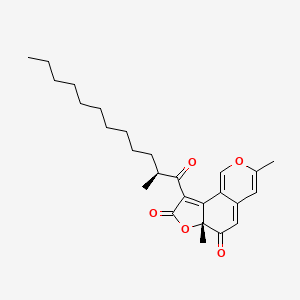
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
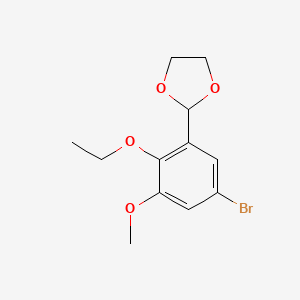
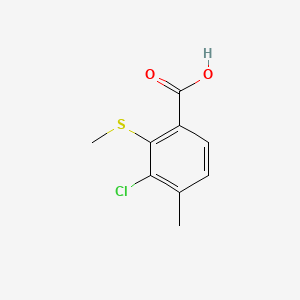
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)

